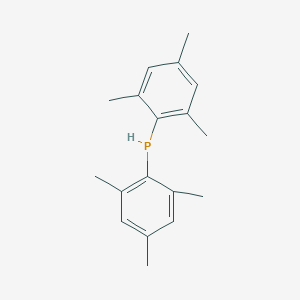

Bis(2,4,6-trimethylphenyl)phosphine

Vue d'ensemble

Description

Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is a chemical compound with the molecular formula C18H23P . It is used as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Molecular Structure Analysis

The molecular structure of Bis(2,4,6-trimethylphenyl)phosphine is characterized by a tetracoordinate geometry . The compound exhibits a twist of the mesityl rings, which is intermediate in magnitude when compared to diphenylphosphine oxide (relatively unhindered) and bis(2,4,6-tri-tert-butylphenyl)phosphine oxide (extremely congested) .Chemical Reactions Analysis

Bis(2,4,6-trimethylphenyl)phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis

Bis(2,4,6-trimethylphenyl)phosphine is a solid substance with a melting point of 95-100°C . Its molecular weight is 270.35 .Applications De Recherche Scientifique

Crystal Structure Determination

Scientific Field

Application Summary

Bis(2,4,6-trimethylphenyl)phosphine oxide has been used in the determination of crystal structures .

Methods of Application

Crystals of the compound were grown by pentane evaporation, and a crystal structure was obtained .

Results

The single crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide has been determined. All interatomic distances and angles can be considered normal .

Catalyst in Polymerisation Reactions

Scientific Field

Application Summary

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a related compound, has been used as a Lewis base catalyst in polymerisation reactions .

Methods of Application

The group transfer polymerisation and the Lewis-pair catalysed polymerisation of alkyl methacrylates were demonstrated using TTMPP .

Results

Epoxy-phenol resins were cured with TTMPP as the catalyst .

Preparation of Alkali-Stable Phosphonium Cation Bearing Hydroxide Exchange Membranes

Scientific Field

Application Summary

TTMPP is used as a reagent for the preparation of alkali-stable phosphonium cation bearing hydroxide exchange membranes .

Methods of Application

The specific methods of application are not detailed in the source .

Results

The preparation of alkali-stable phosphonium cation bearing hydroxide exchange membranes was successful .

Preparation of Ionic Liquids

Scientific Field

Application Summary

Ionic liquids have been prepared from TTMPP .

Results

The preparation of ionic liquids from TTMPP was successful .

Photoinitiator for Radical Polymerization of Dental Resins

Scientific Field

Application Summary

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, a related compound, can be used as a photoinitiator for radical polymerization of dental resins .

Results

The use of this compound enhances the polymerization rate and conversion compared to other initiators .

Synthesis of Bis(2,4,6-trimethylphenyl)phosphorus Chloride

Scientific Field

Application Summary

Bis(2,4,6-trimethylphenyl)phosphine acts as a reagent for the synthesis of bis(2,4,6-trimethylphenyl)phosphorus chloride .

Results

The synthesis of bis(2,4,6-trimethylphenyl)phosphorus chloride was successful .

Synthesis of Phosphorus Chloride

Application Summary

Bis(2,4,6-Trimethylphenyl)phosphine acts as a reagent for the synthesis of bis(2,4,6-trimethylphenyl)phosphorus chloride .

Results

Preparation of Divinylbenzene Modified Polymer-Based Ceramic Materials

Application Summary

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide can be used in the preparation of divinylbenzene modified polymer-based ceramic materials for high temperature sensor applications .

Results

The preparation of divinylbenzene modified polymer-based ceramic materials was successful .

Chemo- and Stereoselective Deacetylations

Application Summary

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a related compound, has been described as a very strong nucleophile and acts as a Lewis base catalyst in various reactions such as chemo- and stereoselective deacetylations .

Results

The chemo- and stereoselective deacetylations were successful .

Ring Opening of Aziridines

Application Summary

TTMPP has been used in the ring opening of aziridines .

Results

The ring opening of aziridines was successful .

Henry and Sila-Morita–Baylis–Hillman Reactions

Application Summary

TTMPP has been used in Henry and sila-Morita–Baylis–Hillman reactions .

Results

The Henry and sila-Morita–Baylis–Hillman reactions were successful .

Propriétés

IUPAC Name |

bis(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXSLXZWWHEDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404639 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4,6-trimethylphenyl)phosphine | |

CAS RN |

1732-66-7 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)

![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)